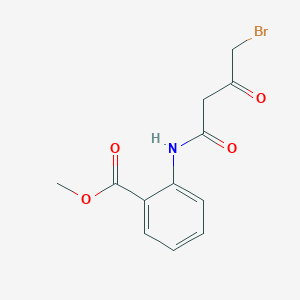
Methyl 2-(4-bromo-3-oxobutanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-3-oxobutanamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a keto group, and an amide linkage within its molecular structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-oxobutanamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 4-bromo-3-oxobutanoic acid.
Amidation Reaction: The 4-bromo-3-oxobutanoic acid is reacted with an amine to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3-oxobutanamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hydroxylated derivatives.
Oxidation: Carboxylated derivatives.
Scientific Research Applications
Methyl 2-(4-bromo-3-oxobutanamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the amide and keto groups.
Methyl 2-bromobenzoate: Similar structure but lacks the amide and keto groups.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-bromo-3-oxobutanamido group.
Uniqueness
Methyl 2-(4-bromo-3-oxobutanamido)benzoate is unique due to the presence of both the amide and keto groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81937-42-0 |
|---|---|
Molecular Formula |
C12H12BrNO4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
methyl 2-[(4-bromo-3-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C12H12BrNO4/c1-18-12(17)9-4-2-3-5-10(9)14-11(16)6-8(15)7-13/h2-5H,6-7H2,1H3,(H,14,16) |
InChI Key |
RLCHVTJUVGGRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















